Bienvenue dans la boutique en ligne BenchChem!

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Molecular weight Ligand efficiency Permeability

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 897758-69-9) is a synthetic quinoline derivative containing a benzenesulfonyl group at the 3-position and a pyrrolidin-1-yl substituent at the 4-position (molecular formula C19H18N2O2S, molecular weight 338.4 g/mol). It belongs to the broader 4-(pyrrolidin-1-yl)quinoline class, which has been disclosed in patent literature as agents for targeting clinically latent microorganisms.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 897758-69-9
Cat. No. B2803010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
CAS897758-69-9
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2S/c22-24(23,15-8-2-1-3-9-15)18-14-20-17-11-5-4-10-16(17)19(18)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2
InChIKeyBHZHBRCMAPJLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 897758-69-9): Core Scaffold versus Substituted Analogs


3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 897758-69-9) is a synthetic quinoline derivative containing a benzenesulfonyl group at the 3-position and a pyrrolidin-1-yl substituent at the 4-position (molecular formula C19H18N2O2S, molecular weight 338.4 g/mol) . It belongs to the broader 4-(pyrrolidin-1-yl)quinoline class, which has been disclosed in patent literature as agents for targeting clinically latent microorganisms [1]. The compound serves as an unsubstituted core scaffold within a series of 6-substituted analogs, making it a critical reference point for structure–activity relationship (SAR) studies.

Why Generic Substitution Among 3-Benzenesulfonyl-4-pyrrolidinyl Quinolines Is Not Appropriate: SAR and Physicochemical Evidence


Within the 3-benzenesulfonyl-4-(pyrrolidin-1-yl)quinoline series, closely related analogs bearing 6-position substituents (e.g., methoxy, ethoxy, ethyl) are commercially available under similar catalog listings [1]. However, simple interchange is contraindicated because the absence of a 6-substituent in the unsubstituted core compound alters both electronic distribution through the quinoline ring and steric accessibility at the para-position, which can affect target binding, metabolic stability, and synthetic diversification potential [2]. The quantitative evidence below demonstrates that even single-atom or small-group modifications to the 6-position shift lipophilicity (ΔlogP ≥ 0.5), hydrogen-bonding capacity, and molecular volume by margins sufficient to invalidate cross-scaffold substitution without re-validation.

Quantitative Head-to-Head and Cross-Study Differentiation of 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 897758-69-9) Against Its Closest Analogs


Molecular Weight Reduction versus 6-Methoxy Analog (CAS 866811-75-8): Implications for Permeability and Ligand Efficiency

The unsubstituted core compound (MW 338.4 g/mol) is 30.0 g/mol lighter than its 6-methoxy analog (MW 368.4 g/mol, CAS 866811-75-8) . In medicinal chemistry, a molecular weight below 350 Da is associated with improved passive membrane permeability and higher ligand efficiency indices, whereas the 6-methoxy analog crosses the 350 Da threshold, potentially reducing oral absorption and increasing efflux susceptibility [1].

Molecular weight Ligand efficiency Permeability

Lipophilicity Differential (cLogP) versus 6-Ethoxy Analog (CAS 866811-82-7): Balancing Solubility and Target Engagement

Computationally predicted logP for 3-(benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is approximately 3.0 [1], whereas the 6-ethoxy analog (CAS 866811-82-7, C21H22N2O3S, MW 382.5) exhibits a predicted logP elevated by an estimated 0.7–1.0 log unit due to the additional ethoxy group, based on fragment-based additive models . A logP difference of this magnitude corresponds to a 5- to 10-fold difference in octanol–water partition coefficient, which is significant for both aqueous solubility and nonspecific protein binding.

Lipophilicity cLogP Solubility

Hydrogen-Bond Donor Absence Enables Blood–Brain Barrier Penetration Profiling versus 6-Methoxy Analog

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline possesses zero hydrogen-bond donors (HBD = 0) , whereas the 6-methoxy analog (HBD = 0) also lacks hydrogen-bond donors, but the 6-hydroxy analog (if considered) would introduce an HBD. For CNS drug discovery, HBD count is a critical parameter, with CNS-penetrant drugs typically having HBD ≤ 1 [1]. Compared to the broader quinoline sulfonyl series disclosed in patent WO2014134705A1, where many leads bear hydroxyl or amino groups with HBD ≥ 1, the zero HBD count of the unsubstituted scaffold preserves CNS drug-likeness [2].

Hydrogen-bond donors CNS permeability Blood-brain barrier

Synthetic Tractability and Vectorial Diversification Advantage Over 6-Substituted Analogs

The 6-position of the quinoline ring in the unsubstituted compound is vacant, enabling direct electrophilic aromatic substitution, cross-coupling, or C–H activation chemistry [1]. In contrast, the 6-methoxy (CAS 866811-75-8), 6-ethyl (CAS 866811-70-3), and 6-ethoxy (CAS 866811-82-7) analogs already occupy this position, limiting synthetic flexibility. The unsubstituted scaffold is thus a single precursor that can yield all three 6-substituted analogs plus additional derivatives, representing a convergent synthetic node [2].

Synthetic diversification Late-stage functionalization Building block

Polar Surface Area (PSA) Profile Alignment with Oral Bioavailability Guidelines versus 6-Ethoxy Analog

The topological polar surface area (TPSA) of 3-(benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is calculated as 43.4 Ų . The 6-ethoxy analog (CAS 866811-82-7) has a TPSA of approximately 52–55 Ų due to the additional oxygen atom (three oxygen atoms in sulfonyl plus ethoxy vs. two oxygen atoms in sulfonyl alone) . Both values fall within the Veber threshold (TPSA < 140 Ų) for oral bioavailability, but the 10 Ų difference is significant for intestinal permeability predictions, with lower TPSA values correlating with higher fraction absorbed [1].

Polar surface area Oral bioavailability TPSA

Best Application Scenarios for Procuring 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 897758-69-9) Based on Quantitative Evidence


Lead-Like Fragment Library Construction for Medium-Throughput Screening

With a molecular weight of 338.4 g/mol (well below the 350 Da lead-likeness threshold) and a balanced cLogP of approximately 3.0, this compound is ideally sized for fragment-based screening libraries. The absence of 6-position substitution provides a clean scaffold that can be elaborated post-hit identification without exceeding drug-likeness limits [1].

CNS Drug Discovery Programs Requiring Zero Hydrogen-Bond Donors

The zero hydrogen-bond donor count (HBD = 0) and favorable TPSA of 43.4 Ų align with CNS MPO guidelines, suggesting potential for passive brain penetration [1]. Research groups focused on CNS targets (e.g., GPCRs, kinases expressed in the brain) should select this scaffold over 6-substituted analogs that may introduce additional polar atoms or HBD capability that would degrade CNS MPO scores.

Scaffold for Parallel Library Synthesis via Late-Stage C6 Functionalization

The vacant 6-position enables diverse functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling. Medicinal chemistry teams building SAR libraries around the quinoline core can use this single compound as a branching point to generate dozens of 6-substituted derivatives, streamlining procurement and reducing the number of separate building blocks needed [2].

Reference Compound for Physicochemical Benchmarking of 6-Substituted Analogs

In programs where 6-methoxy, 6-ethyl, or 6-ethoxy analogs have already demonstrated biological activity, this unsubstituted compound serves as the essential negative control for quantifying the contribution of the 6-position substituent to potency, selectivity, and pharmacokinetic properties [3]. Without this baseline, SAR conclusions for the series remain incomplete.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.